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molecular formula C12H20O3 B3153989 (-)-9,10-Dihydrojasmonic acid CAS No. 76968-33-7

(-)-9,10-Dihydrojasmonic acid

Cat. No. B3153989
M. Wt: 212.28 g/mol
InChI Key: PQEYTAGBXNEUQL-NXEZZACHSA-N
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Patent
US09284274B2

Procedure details

A mixture of 2.5 g (11.9 mmol) jasmonic acid (i.e. 2-(3-oxo-2-(2-pentenyl)cyclopentyl)acetic acid) and Pd/C (0.5 g) in THF (50 mL) was hydrogenated at room temperature for 4 h. The reaction mixture was filtered and the filtrate was concentrated to give 2-(3-oxo-2-(pentanyl)cyclopentyl)acetic acid (2.5 g, 100%) as yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]/[CH:3]=[CH:4]\[CH2:5][C@H:6]1[C:10](=[O:11])[CH2:9][CH2:8][C@@H:7]1[CH2:12][C:13]([OH:15])=[O:14]>C1COCC1.[Pd]>[O:11]=[C:10]1[CH2:9][CH2:8][CH:7]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1C(C(CC1)CC(=O)O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09284274B2

Procedure details

A mixture of 2.5 g (11.9 mmol) jasmonic acid (i.e. 2-(3-oxo-2-(2-pentenyl)cyclopentyl)acetic acid) and Pd/C (0.5 g) in THF (50 mL) was hydrogenated at room temperature for 4 h. The reaction mixture was filtered and the filtrate was concentrated to give 2-(3-oxo-2-(pentanyl)cyclopentyl)acetic acid (2.5 g, 100%) as yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2]/[CH:3]=[CH:4]\[CH2:5][C@H:6]1[C:10](=[O:11])[CH2:9][CH2:8][C@@H:7]1[CH2:12][C:13]([OH:15])=[O:14]>C1COCC1.[Pd]>[O:11]=[C:10]1[CH2:9][CH2:8][CH:7]([CH2:12][C:13]([OH:15])=[O:14])[CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1C(C(CC1)CC(=O)O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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